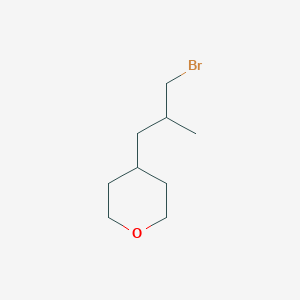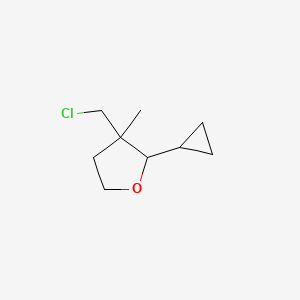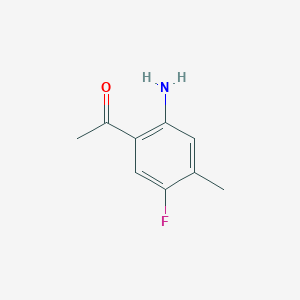
4-(2-Acetylthiophen-3-YL)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Acetylthiophen-3-YL)benzaldehyde is an organic compound with the molecular formula C13H10O2S It features a benzaldehyde moiety substituted with a 2-acetylthiophene group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Acetylthiophen-3-YL)benzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of thiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 2-acetylthiophene. This intermediate is then subjected to a Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide to introduce the formyl group, yielding the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include the controlled acylation and formylation reactions, followed by purification through recrystallization or chromatography to obtain high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Acetylthiophen-3-YL)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine in acetic acid or nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4-(2-Acetylthiophen-3-YL)benzoic acid.
Reduction: 4-(2-Acetylthiophen-3-YL)benzyl alcohol.
Substitution: 4-(2-Acetyl-5-bromothiophen-3-YL)benzaldehyde or 4-(2-Acetyl-5-nitrothiophen-3-YL)benzaldehyde.
Applications De Recherche Scientifique
4-(2-Acetylthiophen-3-YL)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of 4-(2-Acetylthiophen-3-YL)benzaldehyde is primarily related to its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiophene ring may also participate in π-π interactions with aromatic residues in biological macromolecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Acetylthiophen-2-YL)benzaldehyde
- 4-(2-Acetylthiophen-4-YL)benzaldehyde
- 4-(2-Acetylfuran-3-YL)benzaldehyde
Uniqueness
4-(2-Acetylthiophen-3-YL)benzaldehyde is unique due to the specific positioning of the acetyl and formyl groups, which can influence its reactivity and interaction with other molecules. This structural arrangement may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
397872-09-2 |
|---|---|
Formule moléculaire |
C13H10O2S |
Poids moléculaire |
230.28 g/mol |
Nom IUPAC |
4-(2-acetylthiophen-3-yl)benzaldehyde |
InChI |
InChI=1S/C13H10O2S/c1-9(15)13-12(6-7-16-13)11-4-2-10(8-14)3-5-11/h2-8H,1H3 |
Clé InChI |
DQLJEYMIWWFERB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=CS1)C2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



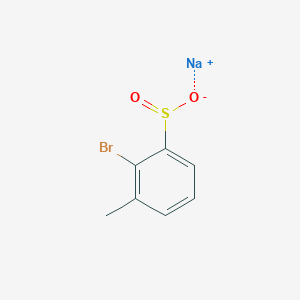
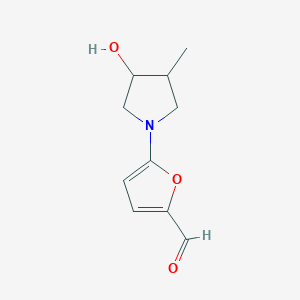
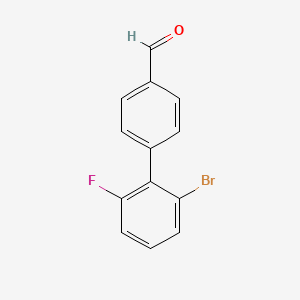

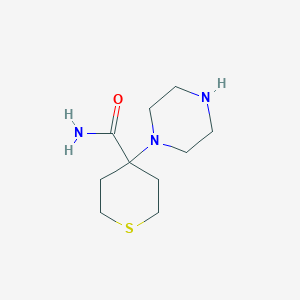
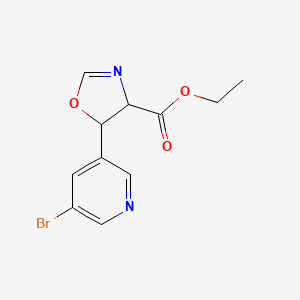
![[(2R,4R)-4-(4-Nitrophenyl)oxolan-2-yl]methanol](/img/structure/B13189348.png)
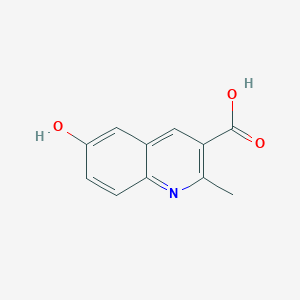
![Methyl 2-[2-(3-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13189361.png)
